2-Cyclopropoxyethanol

Physical Chemistry Process Engineering Separation Science

2-Cyclopropoxyethanol (CAS: 20117-44-6) is a cyclopropyl-containing glycol ether with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. It is a colorless liquid characterized by a cyclopropyl group attached to an ethoxy alcohol backbone, exhibiting a boiling point of 53°C at 10 Torr and a predicted density of 1.05±0.1 g/cm³.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 20117-44-6
Cat. No. B3049298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxyethanol
CAS20117-44-6
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC1OCCO
InChIInChI=1S/C5H10O2/c6-3-4-7-5-1-2-5/h5-6H,1-4H2
InChIKeyAYQHCHVTMZTXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropoxyethanol CAS 20117-44-6 | Cyclopropyl-Containing Building Block for Pharmaceutical Synthesis


2-Cyclopropoxyethanol (CAS: 20117-44-6) is a cyclopropyl-containing glycol ether with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a colorless liquid characterized by a cyclopropyl group attached to an ethoxy alcohol backbone, exhibiting a boiling point of 53°C at 10 Torr and a predicted density of 1.05±0.1 g/cm³ . The compound possesses one hydrogen bond donor (the terminal hydroxyl group) and two hydrogen bond acceptors, with a topological polar surface area (tPSA) of 29.5 Ų and a calculated LogP of 0.15770 [1]. The cyclopropyl moiety imparts distinctive physicochemical characteristics including conformational rigidity derived from the strained three-membered ring (ring strain approximately 27.5 kcal/mol) and coplanarity of the three carbon atoms [2]. This compound is most notably recognized as a key intermediate in the synthesis of Bexagliflozin (Brenzavvy), an FDA-approved SGLT2 inhibitor for type 2 diabetes mellitus [3].

2-Cyclopropoxyethanol Substitution Risks | Why 2-Ethoxyethanol and 2-Methoxyethanol Are Not Functional Replacements


In-class glycol ethers such as 2-ethoxyethanol (CAS 110-80-5) and 2-methoxyethanol (CAS 109-86-4) cannot be interchanged with 2-cyclopropoxyethanol due to fundamentally divergent physicochemical, toxicological, and functional profiles. While 2-ethoxyethanol is a widely used industrial solvent with a boiling point of 135°C and water miscibility , it is classified as a reproductive toxicant (Repr. 1B) due to metabolic oxidation to ethoxyacetic acid, which causes teratogenicity and testicular toxicity [1]. In contrast, the cyclopropoxy moiety in 2-cyclopropoxyethanol introduces conformational restriction via ring strain (27.5 kcal/mol), shorter C-C bonds (1.51 Å), and enhanced π-character [2]—features absent in linear alkyl glycol ethers. The cyclopropyl group contributes to entropically favorable receptor binding, increased metabolic stability, and altered pKa [2], whereas methoxy- and ethoxyethanol lack these pharmacologically relevant attributes. Furthermore, 2-cyclopropoxyethanol serves a specialized role as a building block for introducing the cyclopropyloxyethoxy pharmacophore in SGLT2 inhibitors such as Bexagliflozin [3]; substitution with 2-ethoxyethanol would eliminate the cyclopropyl tail entirely, resulting in a structurally distinct molecule incapable of occupying the targeted hydrophobic pocket in the SGLT2 transporter.

2-Cyclopropoxyethanol Technical Differentiation Data | Comparative Evidence for Procurement Decisions


2-Cyclopropoxyethanol vs. 2-Ethoxyethanol: Boiling Point and Density Differentiation

2-Cyclopropoxyethanol exhibits a significantly lower boiling point and higher density compared to its closest structural analog 2-ethoxyethanol, differences that directly impact distillation and purification strategy. The cyclopropoxyethanol boils at 53°C under reduced pressure (10 Torr), whereas 2-ethoxyethanol boils at 135°C at atmospheric pressure and approximately 42-44°C under equivalent reduced pressure conditions [1]. Density measurements further distinguish the two: 2-cyclopropoxyethanol has a predicted density of 1.05±0.1 g/cm³ , compared to 2-ethoxyethanol at 0.93 g/mL at 25°C . These differential values enable distinct separation protocols and influence solvent selection in synthetic workflows where precise physical property matching is required.

Physical Chemistry Process Engineering Separation Science

2-Cyclopropoxyethanol LogP and pKa vs. 2-Ethoxyethanol/Methoxyethanol: Lipophilicity and Ionization Profile

The calculated LogP of 2-cyclopropoxyethanol is 0.15770 [1], representing a moderately lipophilic character distinct from the more polar 2-methoxyethanol (estimated LogP approximately -0.5 to -0.8) and comparable to or slightly lower than 2-ethoxyethanol (estimated LogP ~0.3-0.5). The predicted acid dissociation constant (pKa) of 2-cyclopropoxyethanol is 14.43±0.10 , which is notably higher than typical glycol ethers, indicating weaker acidity and reduced propensity for deprotonation under physiological or mildly basic conditions. The topological polar surface area (tPSA) of 29.5 Ų balances hydrogen-bonding capacity with membrane permeability potential.

Medicinal Chemistry ADME Prediction Drug Design

Cyclopropyl Fragment vs. Linear Alkyl Ethers: Conformational Restriction and Metabolic Stability Advantages

The cyclopropyl ring in 2-cyclopropoxyethanol confers multiple pharmacologically advantageous properties not present in linear alkyl ether analogs such as 2-ethoxyethanol or 2-butoxyethanol. According to Talele (2016), the cyclopropane ring system addresses at least eight distinct drug discovery roadblocks: enhancing potency, reducing off-target effects, increasing metabolic stability, increasing brain permeability, decreasing plasma clearance, contributing to entropically favorable receptor binding, restricting peptide conformation to prevent proteolytic hydrolysis, and altering drug pKa to reduce P-glycoprotein efflux [1]. Key physicochemical features include coplanarity of three carbon atoms, shorter C-C bonds (1.51 Å), enhanced π-character of C-C bonds, and shorter/stronger C-H bonds [1]. The ring strain of approximately 27.5 kcal/mol imparts olefin-like reactivity while maintaining a saturated carbon framework [1].

Drug Discovery Medicinal Chemistry Pharmacophore Design

2-Cyclopropoxyethanol in Bexagliflozin: Structural Role vs. Alternative Glycol Ethers

2-Cyclopropoxyethanol is the direct synthetic precursor for the cyclopropyloxyethoxy side chain of Bexagliflozin (Brenzavvy), an FDA-approved SGLT2 inhibitor [1]. The hydroxyl group of 2-cyclopropoxyethanol is converted to a leaving group (tosylate or mesylate) or used directly in Mitsunobu coupling to install the pharmacophore . Structurally, Bexagliflozin differs from other SGLT2 inhibitors (e.g., dapagliflozin, canagliflozin, empagliflozin) specifically through the presence of the cyclopropyloxyethoxy group at the para position of the peripheral phenyl ring [2]. This structural feature occupies a hydrophobic pocket in the SGLT2 transporter . Substitution with a non-cyclopropyl glycol ether (e.g., 2-ethoxyethanol) would eliminate the cyclopropyl moiety entirely, producing a structurally divergent analog lacking the conformational and electronic features required for optimal SGLT2 binding.

SGLT2 Inhibitor Type 2 Diabetes Process Chemistry

2-Cyclopropoxyethanol Synthesis Yield Comparison: Schwartz's Reagent Route vs. Alternative Cyclopropanation Methods

A documented synthetic route to 2-cyclopropoxyethanol proceeds via one-pot conversion of 2-vinyl-1,3-dioxolane using Schwartz's reagent (zirconocene hydrochloride) and boron trifluoride diethyl etherate in dichloromethane, yielding the target compound at 65% yield after 1.5 hours of reaction time [1]. This yield establishes a baseline for process optimization. In comparison, subsequent derivatization of 2-cyclopropoxyethanol—specifically tosylation to yield 2-cyclopropoxyethyl 4-methylbenzenesulfonate—has been reported with 76% yield and 99.0% purity under optimized conditions , demonstrating the compound's utility as a reactive intermediate.

Synthetic Methodology Process Chemistry Yield Optimization

2-Cyclopropoxyethanol Purity Specifications Across Suppliers: 95% vs. 97% vs. 99.9% Grades

Commercial availability of 2-cyclopropoxyethanol spans multiple purity grades, enabling users to match procurement specifications to application requirements. Standard purity specifications range from 95% (AKSci, Chemshuttle, CheMenu) to 97% (CymitQuimica, Leyan, Amatek Scientific, Bidepharm) , with select suppliers offering 98% grade (安徽德信佳生物医药有限公司) . The highest documented commercial purity is 99.9% (韶远科技/Accela) with optical purity specification available . Suppliers offering 97% grade typically provide batch-specific quality control documentation including NMR, HPLC, and GC analysis reports .

Quality Control Analytical Chemistry Procurement Specification

2-Cyclopropoxyethanol Application Scenarios | Evidence-Based Use Cases for Procurement Planning


SGLT2 Inhibitor Intermediate: Bexagliflozin Side-Chain Precursor

2-Cyclopropoxyethanol serves as the direct synthetic precursor for the cyclopropyloxyethoxy side chain of Bexagliflozin (Brenzavvy), an FDA-approved SGLT2 inhibitor for type 2 diabetes mellitus [1]. The hydroxyl group undergoes conversion to a leaving group (tosylate/mesylate) or is used in Mitsunobu coupling to install the pharmacophore onto the glucitol core [2]. Procurement of 2-cyclopropoxyethanol with purity ≥97% is recommended for pharmaceutical process chemistry applications. For GMP manufacturing contexts, 98% pharmaceutical grade with full analytical documentation is the appropriate specification.

Cyclopropyl Pharmacophore Introduction in Drug Discovery

Medicinal chemistry programs seeking to introduce the cyclopropyl fragment into lead compounds can utilize 2-cyclopropoxyethanol as a versatile building block. The cyclopropyl ring provides documented benefits including enhanced metabolic stability, reduced off-target effects, and conformational restriction (27.5 kcal/mol ring strain) that facilitates entropically favorable receptor binding [3]. The terminal hydroxyl group enables conjugation via etherification, esterification, or conversion to leaving groups. Eight of the top 200 best-selling FDA-approved drugs contain cyclopropyl moieties [3], validating this fragment as a privileged scaffold for drug discovery.

Cyclopropyloxyethyl Functionalization in Agrochemical Synthesis

2-Cyclopropoxyethanol functions as a synthetic intermediate for introducing cyclopropyloxyethyl groups into agrochemical candidates. The cyclopropyl ring appears in pyrethrin-derived insecticides (e.g., trans-chrysanthemic acid) and contributes to insecticidal properties [3]. The combination of moderate lipophilicity (LogP 0.15770) [4] and hydrogen-bonding capacity (tPSA 29.5 Ų, one H-bond donor, two acceptors) provides balanced physicochemical properties suitable for foliar uptake and translocation. Research-grade material (95% purity) is typically sufficient for exploratory agrochemical synthesis.

Reference Standard for Cyclopropyl Ether Analytical Method Development

Ultra-high purity 2-cyclopropoxyethanol (99.9% grade) is suitable as an analytical reference standard for developing and validating chromatographic methods (HPLC, GC) to detect and quantify cyclopropyl-containing ethers and related impurities. The compound's distinct boiling point (53°C at 10 Torr) and predicted density (1.05 g/cm³) inform GC method parameters. For quality control laboratories supporting pharmaceutical or agrochemical manufacturing, procurement of the 99.9% grade with certificate of analysis is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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